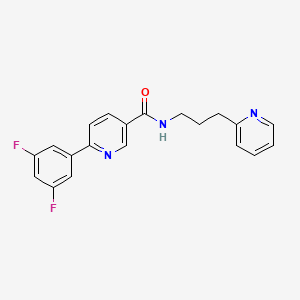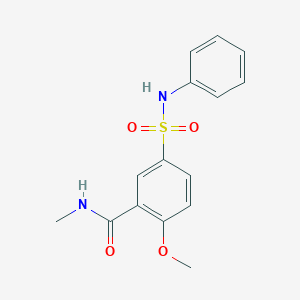
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as P7C3, is a small molecule drug that has been extensively studied for its potential neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous scientific studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The exact mechanism of action of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is not fully understood, but it is thought to exert its neuroprotective effects by modulating the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism. This compound has been shown to increase NAMPT activity and NAD+ levels, which in turn promotes the survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to enhance mitochondrial function, reduce oxidative stress, and improve cognitive function in animal models. These findings suggest that this compound may have broader therapeutic potential beyond its neuroprotective effects.
実験室実験の利点と制限
One advantage of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is that it is a small molecule drug that can easily cross the blood-brain barrier, making it a potentially useful therapeutic agent for the treatment of neurological disorders. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its therapeutic efficacy.
将来の方向性
There are several potential future directions for research on 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its broader biochemical and physiological effects.
合成法
The synthesis of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves a multistep process that begins with the reaction of 3-pyridin-2-ylpropylamine with 6-bromo-3,5-difluorobenzene. This reaction produces an intermediate compound that is then further modified through a series of chemical reactions to yield the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. These findings suggest that this compound may have therapeutic potential for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-16-10-15(11-17(22)12-16)19-7-6-14(13-25-19)20(26)24-9-3-5-18-4-1-2-8-23-18/h1-2,4,6-8,10-13H,3,5,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVWSCASYBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dichlorophenyl)-3-{[4-(difluoromethoxy)-3-ethoxyphenyl]amino}-2-propen-1-one](/img/structure/B5412565.png)
![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5412574.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5412590.png)
![(3R*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5412597.png)
![2-amino-4-(3-hydroxyphenyl)-6-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5412613.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![4-[(2-chlorobenzyl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5412624.png)
![4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)
![{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}acetic acid](/img/structure/B5412643.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)
![N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5412668.png)